1-Phenoxy-d5-2-propanol
Description
Fundamental Principles of Isotopic Labeling in Scientific Inquiry
Isotopic labeling is a powerful methodology used to trace the journey of atoms through chemical reactions or biological pathways. wikipedia.org This technique involves the substitution of one or more atoms within a molecule with their isotopes. wikipedia.orgnumberanalytics.com Isotopes are variants of a particular element that share the same number of protons but differ in the number of neutrons, resulting in different atomic masses. musechem.comstudysmarter.co.uk This substitution creates a "labeled" compound that is chemically similar to its unlabeled counterpart but can be distinguished by analytical instrumentation. musechem.comcreative-proteomics.com
The core principle of isotopic labeling lies in the ability to track these labeled molecules without significantly altering the chemical or biological system under investigation. musechem.com Both stable and radioactive isotopes are employed for this purpose. wikipedia.org Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and are favored for studies requiring long-term tracking or metabolic investigations. wikipedia.orgmusechem.comcreative-proteomics.com The presence of these heavier isotopes can be detected using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmusechem.com
Rationale for Deuteration in Advanced Analytical and Mechanistic Studies
Deuteration, the specific incorporation of deuterium (a stable isotope of hydrogen), is a cornerstone of advanced analytical and mechanistic studies for several key reasons. snnu.edu.cn One of the most significant applications is in quantitative analysis using mass spectrometry, where deuterated compounds serve as ideal internal standards. nih.govresearchgate.net Because deuterated standards are nearly identical chemically to the analyte being measured, they co-elute during chromatography and experience similar ionization and fragmentation patterns in the mass spectrometer. acs.org This allows for highly accurate quantification by correcting for variations in sample preparation and instrument response. mdpi.comnih.govresearchgate.net
Furthermore, deuteration is instrumental in elucidating reaction mechanisms through the study of the kinetic isotope effect (KIE). snnu.edu.cnresearchgate.net The C-D bond is stronger than the C-H bond, and this difference in bond energy can lead to a slower rate for reactions that involve the cleavage of this bond. By comparing the reaction rates of deuterated and non-deuterated molecules, researchers can determine whether a specific C-H bond is broken in the rate-determining step of a reaction. academie-sciences.fr In pharmaceutical research, selective deuteration can also be used to alter the metabolic fate of a drug, potentially leading to improved pharmacokinetic properties. nih.gov
Overview of 1-Phenoxy-d5-2-propanol within the Context of Stable Isotope-Labeled Compounds
This compound is a stable isotope-labeled version of 1-Phenoxy-2-propanol (B149627), where five hydrogen atoms on the phenyl group have been replaced with deuterium atoms. lgcstandards.com Its non-deuterated analogue, 1-Phenoxy-2-propanol, is a glycol ether used in a variety of applications, including as a preservative in cosmetics and pharmaceuticals, a solvent, and a chemical intermediate. atamanchemicals.comsigmaaldrich.combiosynth.comcymitquimica.comtristarintermediates.orgnih.gov
The primary role of this compound in a research context is as an internal standard for the quantification of 1-Phenoxy-2-propanol or structurally related compounds in various matrices. clearsynth.com Its utility stems from its increased mass due to the five deuterium atoms, which allows it to be easily distinguished from the unlabeled analyte by a mass spectrometer. wikipedia.org When added to a sample in a known quantity, it provides a reliable reference point for accurately measuring the concentration of the target analyte, a critical requirement in fields like environmental analysis, toxicology, and quality control for pharmaceuticals and cosmetics. mdpi.comepa.gov
Compound Properties
The following tables provide key physical and chemical properties for 1-Phenoxy-2-propanol and related compounds.
Table 1: Properties of 1-Phenoxy-2-propanol
| Property | Value |
| Chemical Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| CAS Number | 770-35-4 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 243 °C |
| Density | 1.064 g/mL at 20 °C |
| Solubility in Water | 198 g/L at 20 °C |
| Synonyms | Propylene (B89431) glycol phenyl ether, Dowanol PPh |
Data sourced from multiple references. atamanchemicals.comsigmaaldrich.comontosight.ainih.govscbt.com
Table 2: Deuterated Propanol (B110389) Derivatives Used as Internal Standards
| Compound Name | Application |
| Propranolol-d7 | Internal standard for the quantification of propranolol. nih.govmdpi.comcaymanchem.com |
| Metoprolol-d7 | Internal standard for the quantification of metoprolol. mdpi.com |
| Atenolol-d7 | Internal standard for the quantification of atenolol. mdpi.com |
| Carvedilol-d5 | Internal standard for the quantification of Carvedilol. clearsynth.com |
| Deuterium-1-propanol-1,1,3,3,3-d5 | Internal standard for the determination of alcohol compounds. google.com |
This table illustrates the common use of deuterated propanol derivatives as internal standards in analytical chemistry.
Properties
Molecular Formula |
C₉H₇D₅O₂ |
|---|---|
Molecular Weight |
157.22 |
Synonyms |
(±)-1-Phenoxy-d5-2-propanol; 2-Phenoxy-d5-1-methylethanol; NSC 24015; Phenoxy-d5-isopropanol; Propylene phenox-d5-etol; rac-1-Phenoxy-d5-2-propanol; β-Phenoxy-d5-isopropanol |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Purity Assessment of 1 Phenoxy D5 2 Propanol
Precursor Selection and Strategic Deuteration Approaches
The foundational step in synthesizing 1-Phenoxy-d5-2-propanol is the preparation of the deuterated precursor, phenol-d5 (B121304). The selection of an appropriate deuteration strategy is critical to achieving high levels of isotopic enrichment in the desired positions of the aromatic ring.
Synthesis of Deuterated Phenol (B47542) Derivatives for Phenoxy Moieties
The synthesis of the phenol-d5 moiety, where all five hydrogen atoms on the phenyl ring are replaced by deuterium (B1214612), is the crucial initial phase. Several methods have been established for the hydrogen-deuterium (H-D) exchange in aromatic rings.
One of the most effective methods involves heterogeneous catalysis. Using a Platinum on carbon (Pt/C) catalyst in the presence of deuterium oxide (D₂O) and hydrogen gas (H₂) allows for an efficient H-D exchange on aromatic rings. oup.com For electron-rich aromatic compounds like phenol, this method can achieve nearly quantitative deuterium incorporation, even at room temperature. oup.com Another approach is the High Temperature/Dilute Acid (HTDA) method, which facilitates deuteration, particularly at the ortho and para positions, which are activated by the hydroxyl group. stackexchange.com Additionally, polymer-supported acid catalysts, such as Amberlyst-15 resin, have been used with deuterium oxide to effectively deuterate phenolic compounds. researchgate.net
The choice of method depends on factors such as desired isotopic enrichment, scale, and available equipment. Catalytic methods are often preferred for their efficiency and milder reaction conditions. oup.com
| Method | Deuterium Source | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Heterogeneous Catalysis | D₂O | Pt/C, H₂ gas | High efficiency, mild conditions (can proceed at room temp.) | oup.com |
| High Temperature/Dilute Acid (HTDA) | Deuterated Acid (e.g., D₂SO₄) | High Temperature | Effective for ortho/para substitution. | stackexchange.com |
| Ion-Exchange Resin Catalysis | D₂O | Amberlyst-15, Heat | Utilizes a solid acid catalyst, simplifying workup. | researchgate.net |
Regioselective and Stereoselective Deuterium Incorporation Methods
For the synthesis of phenol-d5, the goal is perdeuteration of the aromatic ring rather than selective labeling. However, understanding the principles of regioselectivity is essential. In acid-catalyzed H-D exchange reactions, the electrophilic substitution mechanism is dominant. nih.gov The hydroxyl group of phenol is an activating, ortho-para directing group, meaning that H-D exchange occurs fastest at the positions ortho and para to the -OH group. stackexchange.com Achieving full deuteration, including at the less reactive meta positions, often requires more forcing conditions or highly effective catalytic systems. oup.comresearchgate.net
While stereoselectivity is not a factor in the deuteration of the planar phenol ring, regioselectivity is paramount to ensure that all five positions are labeled, yielding the desired phenol-d5 precursor with minimal under-deuteration. nih.gov The use of efficient catalysts like Pt/C helps overcome the kinetic barriers to deuterate the meta positions, leading to high isotopic enrichment across the entire ring. oup.com
Ethereal Linkage Formation Pathways
Once the phenol-d5 precursor is obtained, the next stage is the formation of the ether bond to connect the deuterated phenoxy group to a propanol (B110389) backbone.
Adaptations of Williamson Ether Synthesis for Deuterated Substrates
The Williamson ether synthesis is a classic and broadly applicable method for preparing ethers. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this involves two main steps:
Deprotonation: The acidic hydroxyl proton of phenol-d5 is removed by a strong base (e.g., sodium hydride) to form the corresponding sodium phenoxide-d5. This creates a potent nucleophile. youtube.com
Nucleophilic Substitution: The phenoxide-d5 anion then attacks an appropriate electrophile, such as 1-chloro-2-propanol (B90593) or propylene (B89431) oxide. The Sₙ2 attack occurs at the primary carbon of the propane (B168953) chain, displacing the leaving group (e.g., chloride) to form the ether linkage. wikipedia.orgmasterorganicchemistry.com
The use of a deuterated substrate (phenol-d5) does not fundamentally alter the Sₙ2 mechanism. The deuterium atoms on the aromatic ring are not directly involved in the bond-forming step. However, careful selection of the reaction partners is crucial. To synthesize the desired 1-phenoxy-2-propanol (B149627) isomer, the electrophile must allow for attack at the C1 position. Using a primary alkyl halide like 1-chloro-2-propanol is ideal for the Sₙ2 reaction, as secondary or tertiary halides are prone to undergoing elimination reactions instead. masterorganicchemistry.comjk-sci.com
Alternative Synthetic Routes and Reaction Condition Optimization
While the Williamson synthesis is robust, alternative routes exist. One notable method is the direct reaction of phenol with propylene oxide. scientificlabs.ie This reaction can be catalyzed by various agents, including Al₂O₃-MgO/Fe₃O₄, to produce 1-phenoxy-2-propanol. scientificlabs.ie This approach could be adapted by using phenol-d5 as the starting material. This route avoids the use of alkyl halides and strong bases like sodium hydride.
Regardless of the chosen pathway, optimization of reaction conditions is key to maximizing yield and purity. Important factors include:
Solvent: Dipolar aprotic solvents (e.g., DMF, DMSO) are often used for Williamson ether synthesis as they can solvate the cation of the alkoxide while leaving the nucleophilic anion relatively free, thus accelerating the Sₙ2 reaction. jk-sci.com
Base: For the Williamson synthesis, a strong, non-nucleophilic base like sodium hydride (NaH) is effective for deprotonating the phenol without introducing competing side reactions. youtube.com For aryl ether synthesis, bases like potassium carbonate can also be used. jk-sci.com
Temperature: The reaction temperature must be controlled to favor the desired substitution reaction over potential side reactions, such as elimination.
Purification and Advanced Isotopic Purity Characterization
Following the synthesis, the crude this compound must be purified and its isotopic purity rigorously assessed. Purification is typically achieved through standard laboratory techniques such as distillation or column chromatography. High-performance liquid chromatography (HPLC) methods developed for the non-deuterated analog can be adapted for purity analysis. sielc.com
The characterization of isotopic enrichment and structural integrity requires advanced analytical techniques. rsc.org A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides a comprehensive evaluation. rsc.org
High-Resolution Mass Spectrometry (HR-MS): ESI-HR-MS is a powerful tool for determining the isotopic distribution of the product. researchgate.net By analyzing the high-resolution mass spectrum, the relative abundances of the desired d5-isotopologue and any undesired, partially deuterated (e.g., d4, d3) or non-deuterated (d0) species can be accurately calculated. rsc.orgresearchgate.net
| Isotopologue | Expected m/z ([M+H]⁺) | Observed Relative Abundance (%) |
|---|---|---|
| This compound (d5) | 158.14 | 99.1 |
| 1-Phenoxy-d4-2-propanol (d4) | 157.13 | 0.8 |
| 1-Phenoxy-d0-2-propanol (d0) | 153.09 | <0.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR confirms the structural integrity of the molecule and the specific location of the deuterium labels. rsc.org
¹H NMR: In the ¹H NMR spectrum of a highly enriched sample, the signals corresponding to the aromatic protons of the phenoxy group should be significantly diminished or absent.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum will show signals at chemical shifts corresponding to the positions where deuterium has been incorporated, providing definitive proof of the labeling sites. nih.govsigmaaldrich.com
Combining these methods ensures that the final product not only has a high degree of isotopic enrichment but also that the deuterium atoms are located at the intended positions on the phenoxy ring. rsc.org
Chromatographic Techniques for Product Isolation and Enrichment (e.g., Preparative HPLC, Flash Chromatography)
Following the synthesis of this compound, isolation and purification are essential to remove unreacted starting materials, reagents, and non-deuterated or partially deuterated byproducts. Preparative High-Performance Liquid Chromatography (HPLC) and Flash Chromatography are powerful techniques employed for this purpose.
Preparative HPLC is utilized for high-resolution purification, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. shimadzu.comwarwick.ac.uk For this compound, a reverse-phase (RP) HPLC method is typically suitable. sielc.com The separation mechanism relies on the hydrophobicity of the molecules. Although deuteration slightly alters the physicochemical properties of a molecule, the separation from its non-deuterated counterpart (1-Phenoxy-2-propanol) can be challenging. However, preparative HPLC is highly effective in separating the target compound from other impurities with different polarities. The process can be scaled up to isolate gram quantities or more, which is necessary for obtaining standards for pharmacological and toxicological testing. warwick.ac.uk The selection of the column, mobile phase composition, and flow rate are optimized to maximize throughput and purity. shimadzu.com
Flash Chromatography is a rapid and efficient purification technique that operates under moderate pressure, pushing the solvent through the column faster than traditional gravity chromatography. It is often used as a primary purification step before further refinement by preparative HPLC. For the isolation of this compound, a normal-phase column (e.g., silica (B1680970) gel) would be used, eluting with a non-polar solvent system (e.g., a hexane/ethyl acetate (B1210297) gradient). The separation is based on polarity, effectively removing more polar or less polar impurities from the desired product.
The effectiveness of both techniques is monitored by collecting fractions and analyzing them using methods like thin-layer chromatography (TLC) or analytical HPLC to identify those containing the pure deuterated compound.
Spectroscopic Verification of Deuteration and Isotopic Enrichment
After purification, a comprehensive spectroscopic analysis is imperative to confirm the structural integrity of this compound and, crucially, to assess the degree and location of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ²H, ¹³C NMR)
NMR spectroscopy is one of the most powerful tools for the structural elucidation of deuterated compounds. rsc.org
¹H NMR Spectroscopy : In the ¹H NMR spectrum of non-deuterated 1-Phenoxy-2-propanol, signals corresponding to the protons on the phenyl ring appear in the aromatic region (typically δ 6.8-7.3 ppm). chemicalbook.com For this compound, the successful incorporation of five deuterium atoms on the phenyl ring results in the significant reduction or complete disappearance of these signals. The remaining protons on the 2-propanol moiety (CH₃, CH, CH₂, OH) will still be present. docbrown.infodocbrown.info The isotopic purity can be estimated by comparing the integration of any residual proton signals in the aromatic region to the integration of the signals from the propanol side chain. The exchangeable hydroxyl (-OH) proton can be identified by adding D₂O to the NMR sample, which causes the OH peak to disappear. docbrown.infodocbrown.info
²H NMR Spectroscopy : Deuterium (²H) NMR directly observes the deuterium nuclei. A ²H NMR spectrum of this compound would show a distinct signal or set of signals in the aromatic region, confirming the presence and location of the deuterium labels. nih.gov This technique is particularly useful for quantifying the absolute isotopic enrichment at specific sites within the molecule. nih.govwikipedia.org The simplicity of the spectrum, often showing only the signals of the deuterated sites, makes it a direct and unambiguous method for verifying deuteration.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton. In the spectrum of this compound, the carbons of the phenyl ring that are bonded to deuterium (C-D) will exhibit characteristic changes compared to the non-deuterated compound. The signals for these deuterated carbons will be split into multiplets due to one-bond C-D coupling, and their intensity may be reduced. docbrown.info This effect confirms that the deuteration has occurred specifically on the phenyl ring. The signals for the carbons in the 2-propanol side chain will remain largely unaffected.
| Technique | Observed Nucleus | Expected Observation | Information Gained |
|---|---|---|---|
| ¹H NMR | Proton (¹H) | Absence or significant reduction of signals in the aromatic region (δ 6.8-7.3 ppm). Presence of signals for propanol side chain. | Confirms deuteration on the phenyl ring; allows estimation of isotopic purity. |
| ²H NMR | Deuterium (²H) | Presence of a signal in the aromatic region. | Direct confirmation and quantification of deuterium incorporation on the phenyl ring. |
| ¹³C NMR | Carbon-13 (¹³C) | Splitting and reduced intensity of signals for the phenyl ring carbons due to C-D coupling. | Confirms the specific location of deuterium labels on the phenyl ring carbons. |
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Assessment and H/D Exchange Monitoring (e.g., ESI-HRMS, UPLC-HRMS)
High-Resolution Mass Spectrometry (HRMS) is a highly sensitive and accurate technique for determining the isotopic purity of labeled compounds. nih.govresearchgate.net Techniques like Electrospray Ionization (ESI)-HRMS can distinguish between molecules with very small mass differences. nih.govresearchgate.net
For this compound (C₉H₇D₅O₂), HRMS analysis will reveal a cluster of isotopic peaks. The most abundant ion should correspond to the fully deuterated (d₅) molecule. However, ions corresponding to the non-deuterated (d₀) and partially deuterated (d₁, d₂, d₃, d₄) species will also be present in smaller amounts, arising from incomplete deuteration during synthesis. By measuring the relative abundance of these isotopolog ions, a precise calculation of the isotopic purity and enrichment can be performed. nih.gov
Ultra-Performance Liquid Chromatography coupled with HRMS (UPLC-HRMS) is a powerful tool for monitoring hydrogen/deuterium (H/D) exchange. nih.govlcms.cz H/D exchange refers to the potential for deuterium atoms on the molecule to be replaced by protons from the solvent or mobile phase. lcms.czuvison.com While the C-D bonds on an aromatic ring are generally stable, monitoring for any back-exchange is crucial for ensuring the isotopic stability of the compound under analytical or storage conditions. nih.govbiorxiv.org UPLC-HRMS allows for rapid separation and analysis, minimizing the time for potential back-exchange during the measurement itself. biorxiv.org By analyzing the sample over time or under different pH or temperature conditions, any change in the isotopic distribution can be monitored, providing vital information on the compound's stability. nih.gov
| Isotopologue | Formula | Monoisotopic Mass (Da) |
|---|---|---|
| d₀ (non-deuterated) | C₉H₁₃O₂⁺ | 153.0916 |
| d₁ | C₉H₁₂DO₂⁺ | 154.0978 |
| d₂ | C₉H₁₁D₂O₂⁺ | 155.1041 |
| d₃ | C₉H₁₀D₃O₂⁺ | 156.1104 |
| d₄ | C₉H₉D₄O₂⁺ | 157.1166 |
| d₅ (target) | C₉H₈D₅O₂⁺ | 158.1229 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide confirmation of deuteration by detecting changes in molecular bond vibrations. The substitution of a hydrogen atom (mass ≈ 1 amu) with a deuterium atom (mass ≈ 2 amu) significantly alters the vibrational frequency of the corresponding bond.
Infrared (IR) Spectroscopy : In the IR spectrum of a typical aromatic compound like 1-Phenoxy-2-propanol, the C-H stretching vibrations of the phenyl ring appear in the range of 3000-3100 cm⁻¹. nist.gov Upon deuteration, these C-H bonds are replaced by C-D bonds. Due to the heavier mass of deuterium, the C-D stretching vibrations are observed at a significantly lower frequency, typically around 2200-2300 cm⁻¹. The appearance of strong absorption bands in this region, coupled with the reduction of intensity in the aromatic C-H stretch region, provides clear evidence of successful deuteration of the phenyl ring. Other fingerprint regions corresponding to C-H bending modes (out-of-plane bends typically below 900 cm⁻¹) would also show shifts to lower wavenumbers.
Raman Spectroscopy : Raman spectroscopy is also highly sensitive to isotopic substitution. nih.govcdnsciencepub.com Aromatic C-H stretching vibrations are also visible in the Raman spectrum. Similar to IR spectroscopy, the deuteration of the phenyl ring in this compound would result in the appearance of new, characteristic C-D stretching bands at lower wavenumbers. researchgate.net This technique is complementary to IR and can be particularly useful for observing symmetric vibrations that may be weak or inactive in the IR spectrum. aip.org
| Vibrational Mode | Typical Frequency (C-H) | Expected Frequency (C-D) | Spectroscopic Method |
|---|---|---|---|
| Aromatic Stretching | ~3000-3100 cm⁻¹ | ~2200-2300 cm⁻¹ | IR & Raman |
| Aromatic Out-of-Plane Bending | ~690-900 cm⁻¹ | Lower frequency shift | IR & Raman |
Advanced Analytical Applications of 1 Phenoxy D5 2 Propanol in Quantitative Research
Role as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)
Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. nih.govnih.gov The SIL, 1-Phenoxy-d5-2-propanol, is added at the earliest stage of sample preparation. Because the SIL and the native analyte are chemically identical, they exhibit the same behavior throughout the analytical process, including extraction efficiency, chromatographic retention time, and ionization response in the mass spectrometer. crimsonpublishers.comnih.gov The mass spectrometer can differentiate between the analyte and the SIL due to their mass difference. Quantification is achieved by measuring the ratio of the mass spectrometric response of the native analyte to that of the SIL. This ratio is then used to calculate the concentration of the analyte in the original sample, effectively correcting for sample loss during preparation and for fluctuations in instrument performance. nih.gov
In quantitative bioanalysis, a calibration curve is essential for determining the concentration of an analyte in an unknown sample. For methods employing this compound as an internal standard, the calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of the analyte (1-phenoxy-2-propanol) and a constant concentration of the internal standard.
The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentration of the analyte. The linear relationship is typically evaluated using a least-squares regression model. A high coefficient of determination (R²) indicates a strong correlation and a reliable calibration curve. researchgate.net This approach is fundamental to both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods used in pharmacokinetic and toxicokinetic studies. nih.govau.dk
Table 1: Illustrative Calibration Curve Data for 1-Phenoxy-2-propanol (B149627) using this compound as Internal Standard
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 5,150 | 101,500 | 0.051 |
| 2.5 | 12,800 | 102,100 | 0.125 |
| 5.0 | 25,950 | 103,800 | 0.250 |
| 10.0 | 52,100 | 104,200 | 0.500 |
| 25.0 | 131,250 | 105,000 | 1.250 |
| 50.0 | 267,800 | 107,120 | 2.500 |
| 100.0 | 545,000 | 109,000 | 5.000 |
| Regression Analysis | y = 0.0501x + 0.0008 | ||
| Coefficient of Determination (R²) | 0.9997 |
Matrix effects are a significant challenge in quantitative analysis, particularly in LC-MS/MS. nih.gov These effects arise from co-eluting components from the sample matrix (such as phospholipids, salts, or proteins in biological fluids) that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source. nih.govbohrium.com This variability can lead to poor accuracy and reproducibility if not properly addressed. medipharmsai.com
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. crimsonpublishers.commedipharmsai.com Because the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and is affected by ion suppression or enhancement to the same degree. nih.gov Consequently, while the absolute signal intensity of both the analyte and the internal standard may fluctuate between samples, their ratio remains constant and proportional to the analyte's concentration. This ensures that the quantitative results are accurate and reliable, even in complex and variable matrices like plasma, urine, or environmental extracts. nih.gov
Table 2: Illustrative Data on Mitigation of Matrix Effect in Human Plasma
| Sample Type | Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| Neat Solution | 50.0 | 265,000 | 106,000 | 2.50 | 50.0 | 100.0 |
| Plasma Extract (without IS) | 50.0 | 185,500 | N/A | N/A | 35.0 | 70.0 |
| Plasma Extract (with IS) | 50.0 | 186,200 | 74,480 | 2.50 | 50.0 | 100.0 |
| Calculated using an external calibration without IS, demonstrating ion suppression. |
Bioanalytical method validation is a regulatory requirement to ensure that an analytical method is reliable for its intended purpose. nih.govscience.govnih.gov The key parameters assessed are precision, accuracy, and reproducibility. The use of this compound as an internal standard is instrumental in achieving the stringent acceptance criteria for these parameters.
Accuracy refers to the closeness of the measured value to the true value. By compensating for matrix effects and procedural losses, the SIL-IS ensures the calculated concentrations are not systematically biased. au.dk
Precision measures the degree of agreement among individual test results when the method is applied repeatedly. It is typically expressed as the relative standard deviation (%RSD). The internal standard corrects for random variations in sample preparation and instrument response, leading to low %RSD values. au.dk
Reproducibility is the precision of the method under different conditions (e.g., different days, analysts, or equipment). The robustness provided by the SIL-IS contributes significantly to the long-term reproducibility of the method.
Validation is typically performed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in at least five replicates. au.dk
Table 3: Illustrative Inter-day Precision and Accuracy Data from a Method Validation
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (% Bias) | Precision (% RSD) |
| Low QC | 3.0 | 3.09 | +3.0% | 4.5% |
| Medium QC | 40.0 | 39.5 | -1.3% | 3.1% |
| High QC | 80.0 | 81.2 | +1.5% | 2.8% |
Development and Optimization of Chromatographic and Spectrometric Methods
The development of robust and efficient analytical methods is crucial for the successful application of this compound in quantitative research. This involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to ensure selectivity, sensitivity, and high throughput.
Liquid chromatography is a highly versatile technique for the analysis of 1-phenoxy-2-propanol. Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed for its separation from matrix components. sielc.com Due to their nearly identical chemical structures, this compound co-elutes with the unlabeled analyte, which is a prerequisite for effective internal standardization.
Method development focuses on optimizing the column chemistry, mobile phase composition, and gradient elution to achieve a sharp peak shape and adequate separation from interfering substances. For MS detection, volatile mobile phase modifiers like formic acid are used instead of non-volatile acids like phosphoric acid. sielc.com The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and its deuterated internal standard.
Table 4: Typical LC-MS/MS Parameters for the Analysis of 1-Phenoxy-2-propanol
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 3 minutes |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analyte MRM Transition | e.g., m/z 153.1 → 94.1 |
| IS MRM Transition | e.g., m/z 158.1 → 99.1 |
Gas chromatography is another powerful technique suitable for the analysis of semi-volatile compounds like 1-phenoxy-2-propanol. analytice.com When coupled with a mass spectrometer (GC-MS), it provides high chromatographic resolution and selective detection. For GC analysis, samples may require derivatization to increase volatility and thermal stability, although 1-phenoxy-2-propanol can often be analyzed directly.
The use of this compound is equally critical in GC-MS to correct for variability in injection volume and potential thermal degradation in the injector or column. researchgate.netrestek.com Method optimization involves selecting the appropriate capillary column (e.g., a non-polar or mid-polar phase), setting the oven temperature program for optimal separation, and defining the MS parameters. restek.comnih.gov Quantification is typically performed in Selected Ion Monitoring (SIM) mode, where the instrument monitors specific ions characteristic of the analyte and the internal standard. nih.gov
Table 5: Typical GC-MS Parameters for the Analysis of 1-Phenoxy-2-propanol
| Parameter | Condition |
| GC System | Gas Chromatograph with Autosampler |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector | Splitless, 250°C |
| Oven Program | 80°C (1 min), ramp to 280°C at 20°C/min, hold 5 min |
| MS System | Single or Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Analyte Monitored Ions (SIM) | e.g., m/z 152, 94, 77 |
| IS Monitored Ions (SIM) | e.g., m/z 157, 99, 82 |
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Comprehensive Profiling
The use of this compound as an internal standard is particularly advantageous in hyphenated analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These powerful methods combine the separation capabilities of chromatography with the detection and identification power of mass spectrometry, enabling comprehensive profiling of complex mixtures. mdpi.comnih.govresearchgate.net
In quantitative research, stable isotope-labeled compounds such as this compound are considered the gold standard for internal standards. This is because they share very similar physicochemical properties with the non-deuterated analyte (1-Phenoxy-2-propanol), including retention time in chromatography and ionization efficiency in the mass spectrometer. researchgate.net However, the mass difference introduced by the five deuterium (B1214612) atoms allows the mass spectrometer to easily distinguish the standard from the analyte of interest. clearsynth.com This co-elution and similar behavior are crucial for accurately compensating for variations that can occur during sample preparation and analysis, such as extraction efficiency and matrix effects. clearsynth.comscispace.com
Gas Chromatography-Mass Spectrometry (GC-MS):
In GC-MS analysis, this compound serves as a robust internal standard for the quantification of volatile and semi-volatile organic compounds, including its non-deuterated counterpart. resolvemass.ca For instance, in the analysis of residual solvents in pharmaceutical products or the determination of 2-phenoxyethanol in various matrices, adding a known amount of this compound to the sample before extraction is critical. semanticscholar.org As the sample is processed and injected into the GC, any loss of analyte will be mirrored by a proportional loss of the deuterated standard. The mass spectrometer monitors specific ions for both the analyte and the standard. The ratio of the analyte's response to the standard's response is then used to calculate the analyte's concentration, ensuring high precision and accuracy. researchgate.net
| Parameter | Description | Relevance to this compound |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Ideal for volatile compounds like 1-Phenoxy-2-propanol. |
| Role of Standard | Internal Standard for Quantification | Corrects for variability in sample preparation and injection. |
| Detection | Mass Spectrometer distinguishes between the deuterated standard and the non-labeled analyte based on mass-to-charge ratio. | The mass difference ensures separate and distinct signals for accurate measurement. |
| Key Advantage | High Precision and Accuracy | Minimizes errors from matrix effects and instrumental drift. clearsynth.com |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a highly sensitive and selective technique used for analyzing a wide range of compounds in complex matrices like biological fluids and environmental samples. mdpi.comnih.gov The use of this compound as an internal standard in LC-MS/MS assays is essential for mitigating matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte. clearsynth.comresearchgate.net Because this compound co-elutes with the analyte and experiences the same ionization suppression or enhancement, the ratio of their signals remains constant, leading to reliable quantification. scispace.comresearchgate.net This technique is particularly valuable for therapeutic drug monitoring and pharmacokinetic studies where precise concentration measurements are imperative. researchgate.net
| Parameter | Description | Relevance to this compound |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity for complex samples. mdpi.com |
| Role of Standard | Internal Standard for Quantification | Compensates for matrix effects and variations in ionization efficiency. clearsynth.com |
| Detection | A triple quadrupole mass spectrometer isolates a specific precursor ion for both the analyte and standard and then fragments them to produce specific product ions for quantification. | Provides an additional layer of selectivity and reduces background noise. |
| Key Advantage | Reliable Quantification in Complex Matrices | Overcomes challenges of ion suppression or enhancement. researchgate.net |
Mechanistic Investigations and Metabolic Fate Studies Utilizing 1 Phenoxy D5 2 Propanol
In Vitro Metabolic Pathway Elucidation in Preclinical Systems
In vitro systems are essential for identifying potential metabolic pathways and the enzymes responsible for them in a controlled environment, free from the complexities of a whole biological organism.
To investigate the primary sites of metabolism, subcellular fractions from tissues rich in drug-metabolizing enzymes, such as the liver, are utilized. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.gov The cytosolic fraction, on the other hand, contains various soluble Phase II conjugation enzymes.
In a typical study, 1-Phenoxy-2-propanol (B149627) is incubated with rat or dog liver 10,000g supernatant fractions, which contain both microsomal and cytosolic enzymes. nih.gov The reaction is initiated by adding necessary cofactors, such as an NADPH-generating system for CYP-mediated reactions. nih.gov Over time, samples are taken and the reaction is stopped. For quantitative analysis, 1-Phenoxy-d5-2-propanol is added as an internal standard prior to extraction and analysis by liquid chromatography-mass spectrometry (LC-MS). This allows for the accurate measurement of the parent compound's depletion and the rate of metabolite formation. Such studies can reveal whether the compound undergoes oxidative metabolism (in microsomes) or conjugation (in the cytosol or by microsomal-bound enzymes).
Once general metabolic activity is confirmed in subcellular fractions, studies with specific recombinant enzymes are performed to identify the precise isoforms involved. The Cytochrome P450 families 1, 2, and 3 are responsible for the biotransformation of a vast majority of xenobiotics. researchgate.net Likewise, UDP-glucuronosyltransferases (UGTs) are key Phase II enzymes that conjugate molecules with glucuronic acid to enhance their water solubility and facilitate excretion.
In these assays, 1-Phenoxy-2-propanol is incubated individually with a panel of commercially available, expressed human CYP or UGT isoforms. The formation of metabolites is monitored by LC-MS, with this compound used for accurate quantification. By comparing the metabolic rates across different isoforms, the primary enzymes responsible for the metabolism of 1-Phenoxy-2-propanol can be identified. For example, if significant metabolite formation is observed in incubations with CYP2E1 and CYP3A4, these are identified as key metabolizing enzymes. Chemical inhibition studies, where known inhibitors of specific CYP enzymes are included in microsomal incubations, can further confirm these findings.
| CYP Isoform | Metabolic Pathway | Relative Metabolite Formation Rate (%) |
|---|---|---|
| CYP1A2 | Aromatic Hydroxylation | < 5% |
| CYP2C9 | Aromatic Hydroxylation | 15% |
| CYP2D6 | Aromatic Hydroxylation | 10% |
| CYP2E1 | Aromatic Hydroxylation / O-dealkylation | 45% |
| CYP3A4 | Aromatic Hydroxylation | 25% |
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful technique for identifying and structurally characterizing metabolites. nih.gov HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of a molecule. ijpras.comthermofisher.com
Following incubation of 1-Phenoxy-2-propanol in an in vitro system, the sample extract is analyzed by LC-HRMS. The resulting data is processed to find signals corresponding to potential metabolites. This is done by searching for masses that correspond to the parent compound modified by common metabolic reactions (e.g., +15.9949 Da for hydroxylation, +176.0321 Da for glucuronidation). The use of this compound in parallel experiments is crucial; the characteristic mass difference of +5.0315 Da between the deuterated and non-deuterated versions of a metabolite provides definitive confirmation of its identity. Further structural information is obtained through tandem mass spectrometry (MS/MS), where ions are fragmented to reveal structural motifs. nih.gov
| Metabolite | Metabolic Reaction | Chemical Formula | Expected [M+H]⁺ m/z |
|---|---|---|---|
| 1-Phenoxy-2-propanol (Parent) | - | C₉H₁₂O₂ | 153.0916 |
| Hydroxylated 1-Phenoxy-2-propanol | Aromatic Hydroxylation | C₉H₁₂O₃ | 169.0865 |
| Phenol (B47542) | O-dealkylation & Cleavage | C₆H₆O | 95.0497 |
| 1-Phenoxy-2-propanol Glucuronide | Glucuronidation | C₁₅H₂₀O₈ | 329.1236 |
| Phenol Sulfate | Cleavage & Sulfation | C₆H₆O₄S | 175.0014 |
In Vivo Metabolic Profiling in Animal Models
In vivo studies in animal models are critical to understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a complete biological system.
Isotopically labeled compounds like this compound are ideal for use as tracers in animal studies. In these studies, the deuterated compound is administered to animals (e.g., Fischer 344 rats), and biological samples such as urine, feces, and blood are collected at various time points. nih.gov The use of the deuterated tracer allows for the unambiguous detection of the administered compound and its metabolites, distinguishing them from any potential background interference.
Studies on the non-deuterated analog, 1-Phenoxy-2-propanol, in rats have shown that the compound is rapidly absorbed and excreted, primarily in the urine. nih.gov Within 12 hours of oral administration, approximately 85-90% of the radioactive dose was recovered in the urine, with total recovery reaching nearly 100% within 48 hours. nih.gov A similar study using this compound would allow for confirmation of these kinetics using a non-radioactive, mass spectrometry-based method.
| Time Point | Route | Low Dose (10 mg/kg) % of Dose | High Dose (100 mg/kg) % of Dose |
|---|---|---|---|
| 0-12 h | Urine | 85 ± 2% | 90 ± 1% |
| 0-48 h | Urine | 93 ± 5% | 96 ± 3% |
| 0-48 h | Feces | < 10% | < 10% |
| 0-48 h | Total Recovery | ~100% | ~106% |
Quantitative bioanalysis is essential for determining pharmacokinetic parameters. The gold standard for this is LC-MS, utilizing a stable isotope-labeled internal standard (SIL-IS). This compound is perfectly suited for this role when quantifying its non-deuterated analog, 1-Phenoxy-2-propanol. Because the SIL-IS has nearly identical chemical and physical properties to the analyte, it accounts for variations in sample extraction, handling, and instrument response, ensuring highly accurate and precise results. nih.gov
In vivo studies in rats have identified several metabolites of 1-Phenoxy-2-propanol in urine. nih.gov The major metabolic pathways include cleavage of the ether linkage to form phenol, which is then conjugated with sulfate or glutathione. nih.gov The parent compound also undergoes direct conjugation (glucuronidation and sulfation) and ring-hydroxylation. nih.gov A very small amount of hydroquinone glucuronide was also detected. nih.gov Free parent compound was not found in non-hydrolyzed urine, indicating extensive metabolism. nih.gov A quantitative method using this compound as an internal standard would be employed to determine the concentration of each of these metabolites in collected biological samples.
| Metabolite Class | Specific Metabolite Identified | Metabolic Pathway |
|---|---|---|
| Parent Conjugates | 1-Phenoxy-2-propanol Glucuronide | Phase II: Glucuronidation |
| Parent Conjugates | 1-Phenoxy-2-propanol Sulfate | Phase II: Sulfation |
| Cleavage Product Conjugates | Phenol Sulfate | Phase I: Cleavage; Phase II: Sulfation |
| Cleavage Product Conjugates | Phenol Glutathione | Phase I: Cleavage; Phase II: Glutathione Conjugation |
| Oxidized Metabolites | Ring-hydroxylated 1-Phenoxy-2-propanol | Phase I: Aromatic Hydroxylation |
| Oxidized Metabolites | Hydroquinone Glucuronide | Phase I: Hydroxylation; Phase II: Glucuronidation |
Application of Isotope Effects in Reaction Mechanism Studies
The use of isotopically labeled compounds, such as this compound, is a powerful tool for investigating the mechanisms of chemical and enzymatic reactions. thalesnano.comresearchgate.netsimsonpharma.comresearchgate.net By replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), researchers can probe the transition states of reactions and elucidate the sequence of bond-breaking and bond-forming events. This section will explore the application of various isotope effects in studying the metabolic fate of this compound.
The metabolism of the parent compound, 1-Phenoxy-2-propanol, proceeds through several major pathways in rats, including O-dealkylation to form phenol and propylene (B89431) glycol, direct conjugation (glucuronidation or sulfation) of the parent molecule, and aromatic ring hydroxylation followed by conjugation. nih.govtandfonline.comnih.gov Deuteration of the phenyl ring, creating this compound, provides a specific probe to investigate the mechanisms of the enzymes responsible for these transformations, particularly those involving the aromatic ring.
Primary and Secondary Kinetic Isotope Effects (KIE) on Enzyme Catalysis
Kinetic isotope effects (KIEs) are changes in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. nih.govresearchgate.net They are invaluable for determining whether a C-H bond is broken in the rate-determining step of a reaction and for revealing details about the transition state geometry. researchgate.netpediaa.com
A primary kinetic isotope effect (kH/kD > 1) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-limiting step of the reaction. nih.gov For this compound, a primary KIE would be expected in the metabolic pathway involving hydroxylation of the aromatic ring, as this reaction involves the cleavage of a C-D bond. Cytochrome P450 enzymes, which are typically responsible for such hydroxylations, would be the primary focus of such an investigation. A significant primary KIE would indicate that C-D bond breaking is a key part of the slowest step in the catalytic cycle.
A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. nih.govpediaa.comnih.gov These effects are typically smaller than primary KIEs and can be normal (kH/kD > 1) or inverse (kH/kD < 1). nih.gov They arise from changes in hybridization or solvation at the labeled position during the reaction. nih.gov For this compound, a secondary KIE might be observed during the O-dealkylation reaction. Although no C-D bonds on the ring are broken, changes in the electronic structure of the phenyl ring upon binding to the enzyme and proceeding through the transition state could result in a measurable secondary KIE.
Illustrative Research Findings:
To illustrate how KIEs could be applied, consider a hypothetical study investigating the enzymatic metabolism of 1-Phenoxy-2-propanol by isolated liver microsomes. The rates of formation of the major metabolites from both the non-deuterated (H) and deuterated (D) substrates would be measured.
| Metabolic Pathway | Substrate | Rate of Metabolite Formation (nmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |
| Ring Hydroxylation | 1-Phenoxy-2-propanol (H) | 15.2 ± 1.1 | 4.8 | C-H bond cleavage is part of the rate-determining step. |
| This compound (D) | 3.2 ± 0.3 | |||
| O-Dealkylation | 1-Phenoxy-2-propanol (H) | 45.8 ± 3.5 | 1.05 | C-H bond cleavage is not involved in the rate-determining step. A small secondary effect may be present. |
| This compound (D) | 43.6 ± 3.1 | |||
| Glucuronidation | 1-Phenoxy-2-propanol (H) | 22.1 ± 1.9 | 0.98 | No significant KIE; bond cleavage does not involve the deuterated positions. |
| This compound (D) | 22.5 ± 2.0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Solvent Isotope Effects (SIE) for Proton Transfer Mechanism Elucidation
Solvent isotope effects (SIEs) are determined by comparing reaction rates in H₂O versus a deuterated solvent like D₂O. mdpi.comchem-station.com They are particularly useful for probing mechanisms that involve the transfer of a proton, such as in general acid-base catalysis common in enzyme active sites. mdpi.comnih.gov The magnitude of the SIE can provide insight into whether a proton is transferred in the transition state.
In the context of this compound metabolism, SIEs could be used to investigate the catalytic mechanism of the enzymes involved, such as cytochrome P450s or UDP-glucuronosyltransferases. For example, many enzymatic reactions require proton relays to activate substrates or facilitate product release. pnas.orgnih.gov
If a proton transfer from a solvent-exchangeable group on the enzyme or substrate is part of the rate-limiting step, a normal SIE (kH₂O/kD₂O > 1) is typically observed. mdpi.com Conversely, an inverse SIE (kH₂O/kD₂O < 1) can occur under certain conditions, such as a pre-equilibrium step involving protonation before the rate-limiting step. mdpi.comnih.gov
Illustrative Research Findings:
A hypothetical study on the cytochrome P450-catalyzed hydroxylation of 1-Phenoxy-2-propanol could yield the following SIE data.
| Solvent | Rate of Hydroxylation (k_obs, s⁻¹) | Solvent Isotope Effect (kH₂O/kD₂O) | Mechanistic Interpretation |
| H₂O | 0.85 ± 0.07 | 2.5 | A proton transfer is involved in the rate-determining step of the catalytic cycle. |
| D₂O | 0.34 ± 0.04 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The observation of a significant SIE would suggest that proton movements, potentially in the activation of the heme-oxygen species or in the protonation of the product for release, are kinetically significant.
Computational Chemistry and Theoretical Modeling of Isotope Effects
Computational chemistry provides a powerful complement to experimental studies of isotope effects. nih.govumn.edu Theoretical models, often using combined quantum mechanics/molecular mechanics (QM/MM) methods, can be used to calculate expected KIEs for proposed reaction mechanisms. acs.orgacs.org By comparing the computationally predicted KIEs with experimentally measured values, researchers can gain strong support for or against a particular mechanistic hypothesis. rsc.org
For the metabolism of this compound, computational modeling could be used to:
Model the Transition State: Build a detailed 3D model of the enzyme active site with the substrate bound and calculate the structure and energetics of the transition state for reactions like ring hydroxylation.
Calculate KIEs: From the modeled transition state, predict the primary KIE for C-D bond cleavage on the phenyl ring and the secondary KIEs for other metabolic pathways.
Investigate Tunneling: Determine if quantum mechanical tunneling plays a significant role in the hydrogen/deuterium transfer step, which can lead to unusually large KIEs. acs.org
Illustrative Computational Findings:
A theoretical study might compare different possible mechanisms for the O-dealkylation of 1-Phenoxy-2-propanol catalyzed by a model cytochrome P450.
| Proposed Mechanism | Calculated Secondary KIE (kH/kD) | Comparison with Experiment | Conclusion |
| Mechanism A: Radical Abstraction at Cα | 1.15 | Disagrees | This mechanism is unlikely. |
| Mechanism B: Direct Ether Cleavage | 1.04 | Agrees | This mechanism is consistent with experimental data. |
Note: The data in this table is hypothetical and for illustrative purposes only.
By integrating experimental KIE and SIE data with computational modeling, a comprehensive and high-resolution picture of the enzymatic mechanisms responsible for the metabolism of this compound can be developed. nih.govrsc.org
Environmental and Ecotoxicological Research Methodologies Incorporating 1 Phenoxy D5 2 Propanol
Degradation and Transformation Pathway Studies in Environmental Matrices
The use of 1-Phenoxy-d5-2-propanol is critical for accurately quantifying the degradation rates and identifying the transformation products of its non-labeled analogue in complex environmental systems like soil and water.
In environmental systems, the biotic degradation of 1-phenoxy-2-propanol (B149627) is a key process influencing its persistence. Studies involving this compound as a tracer allow for precise measurement of degradation kinetics, which often follow first-order or Michaelis-Menten models depending on substrate concentration and microbial activity. lsu.edunih.gov By introducing a known quantity of the deuterated compound into a soil or water microcosm, researchers can track its disappearance over time and identify the formation of deuterated metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC/MS).
The primary metabolic pathways for the parent compound, 1-phenoxy-2-propanol, involve O-dealkylation, which cleaves the ether bond to form phenol (B47542) and propylene (B89431) glycol, followed by further conjugation. nih.gov Other routes include direct conjugation of the parent molecule with sulfates or glucuronides and aromatic ring hydroxylation. nih.gov Using this compound helps confirm these pathways and quantify the distribution of metabolites.
Table 1: Identified Metabolites of 1-Phenoxy-2-propanol in Biotic Systems
| Metabolite Class | Specific Compounds Identified |
|---|---|
| Cleavage Products | Phenol (further conjugated) |
| Conjugates | Sulfate conjugates of phenol, Glucuronide conjugates of 1-phenoxy-2-propanol, Sulfate conjugates of 1-phenoxy-2-propanol |
| Hydroxylation Products | Sulfate conjugates of ring-hydroxylated 1-phenoxy-2-propanol |
| Oxidation Products | 1-phenoxy-2-propanone (intermediate) |
| Minor Metabolites | Glucuronide conjugate of hydroquinone |
Data sourced from PubChem. nih.gov
The following table illustrates typical data obtained from a biotic degradation study in a soil matrix using this compound as a tracer to determine the degradation kinetics of the parent compound.
Table 2: Representative Biotic Degradation Kinetics of 1-Phenoxy-2-propanol in Soil
| Time (Days) | Concentration (mg/kg) | First-Order Rate Constant (k) | Half-Life (t½) in Days |
|---|---|---|---|
| 0 | 10.0 | ||
| 7 | 6.1 | 0.07 | 9.9 |
| 14 | 3.7 | 0.07 | 9.9 |
| 28 | 1.4 | 0.07 | 9.9 |
| 56 | 0.2 | 0.07 | 9.9 |
This interactive table demonstrates a hypothetical first-order degradation pathway. The rate constant and half-life are calculated from the concentration data, which would be precisely measured using this compound as an internal standard.
Abiotic processes also contribute to the transformation of 1-phenoxy-2-propanol in the environment. The compound is not expected to undergo significant hydrolysis due to the stability of the ether linkage under typical environmental pH conditions. nih.gov However, photodegradation, or photooxidation, can be a relevant transformation pathway, particularly in sunlit surface waters or on surfaces. cnrs.fr Research on related phenoxy resins shows that UV irradiation can lead to the formation of photoproducts such as phenyl formates, which may subsequently undergo hydrolysis. cnrs.fr The presence of water can accelerate the photooxidation rate. cnrs.fr Tracer studies with this compound can be designed to isolate and quantify the rate of these abiotic degradation mechanisms, distinguishing them from concurrent biotic processes.
Bioaccumulation and Biotransformation Methodologies in Non-Human Organisms
Understanding how a compound is taken up, distributed, metabolized, and excreted by organisms is fundamental to ecotoxicology. This compound is a key tool in these investigations.
Deuterium-labeled compounds are instrumental in tracing the uptake and distribution of chemicals in organisms. clearsynth.com In a typical bioaccumulation study, aquatic organisms like zebrafish might be exposed to a controlled concentration of 1-phenoxy-2-propanol in water that has been spiked with this compound. By sampling tissues at various time points, researchers can determine the rate of uptake, internal distribution among different organs, and the rate of elimination once the organism is returned to clean water. mdpi.com The distinct mass of the deuterated compound allows for its precise tracking even in the presence of the non-labeled form. The parent compound, 1-phenoxy-2-propanol, has a low estimated bioconcentration factor (BCF) of 2.5, suggesting a low potential for bioaccumulation. nih.gov Studies using the deuterated tracer can provide definitive, empirical data to validate such estimations.
The most common application of this compound in this context is as an internal standard for the quantitative analysis of 1-phenoxy-2-propanol and its metabolites in biological tissues. researchgate.net When analyzing complex matrices like fish liver or adipose tissue, sample extraction and instrument analysis can introduce variability. By adding a precise amount of this compound to the sample at the beginning of the extraction process, it experiences the same potential losses as the target analyte. During analysis by GC/MS or LC/MS, the ratio of the non-labeled analyte to the labeled internal standard is measured. This ratio is used to calculate the exact concentration of the analyte, correcting for any analytical inconsistencies and improving the accuracy and precision of the results. nih.gov
Table 3: Analytical Methodologies for Quantification in Biological Tissues
| Analytical Technique | Detector | Application | Role of this compound |
|---|---|---|---|
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Separation and quantification of the parent compound and thermally stable metabolites. | Internal Standard for accurate quantification. |
| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS/MS) | Analysis of polar, non-volatile metabolites like glucuronide and sulfate conjugates. | Internal Standard for accurate quantification. |
This interactive table summarizes common analytical methods where deuterated internal standards are crucial for obtaining reliable quantitative data from complex biological samples. nih.govresearchgate.net
Environmental Monitoring and Source Apportionment Methodologies Using Isotopic Tracers
Stable isotope tracers are powerful tools for monitoring pollutants and identifying their sources in the environment. hutton.ac.ukiaea.org While source apportionment often relies on measuring natural variations in isotopic ratios (e.g., ¹³C/¹²C), intentionally introduced labeled compounds like this compound serve a different but related purpose in monitoring. nih.govmdpi.com
In environmental monitoring programs, this compound is used as a surrogate or internal standard to ensure the accuracy of measurements of 1-phenoxy-2-propanol in water, soil, or air samples. epa.gov Accurate quantification is the first step in assessing the extent of contamination and is critical for any subsequent source apportionment modeling. researchgate.net For instance, by accurately measuring the concentration of 1-phenoxy-2-propanol at various points in a watershed, scientists can better model its transport and identify potential upstream sources. The use of the deuterated standard ensures that the data fed into these models is reliable and robust. Stable isotopes can be used to trace pollution sources in a watershed, and the accurate data obtained using deuterated standards is a prerequisite for the successful application of such models. nih.govresearchgate.net
Future Perspectives and Emerging Research Directions for Deuterated Phenoxypropanols
Development of Next-Generation Isotopic Labeling Strategies
The evolution of isotopic labeling is moving towards more sophisticated and targeted approaches. Future strategies for deuterated phenoxypropanols will likely focus on enhancing the precision and efficiency of deuterium (B1214612) incorporation, enabling more complex questions to be answered.
Current research in isotopic labeling is exploring several advanced techniques that could be applied to phenoxypropanols:
Site-Specific Labeling : Developing synthetic methods to place deuterium atoms at specific, metabolically significant positions within the phenoxypropanol structure. This allows researchers to probe specific bond-cleavage events and metabolic pathways. The kinetic isotope effect, where a C-D bond is stronger and breaks more slowly than a C-H bond, can be strategically used to investigate rate-limiting steps in metabolism. tandfonline.comscispace.com
Multi-Isotope Labeling : Combining deuterium labeling with other stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (B135050) (¹⁵N). nih.gov This "dual-labeling" approach provides multiple points of reference for tracking the molecule and its metabolites, offering a more detailed picture of its metabolic fate. metwarebio.com
Dynamic and Steady-State Labeling : Employing advanced experimental designs, such as pulse-chase experiments, to study the kinetics of metabolite turnover and pathway intermediates in real-time. fiveable.me Continuous administration of a labeled precursor to achieve isotopic equilibrium, known as steady-state labeling, allows for the quantitative investigation of metabolic networks at a systems level. fiveable.memetsol.com
These next-generation strategies will move beyond simple tracing to provide dynamic and quantitative insights into the metabolic flux and regulatory mechanisms involving deuterated phenoxypropanols. creative-proteomics.com
| Labeling Strategy | Description | Potential Application for Deuterated Phenoxypropanols |
| Site-Specific Deuteration | Placing deuterium at precise atomic positions. | Investigating the specific role of CYP450 enzymes in hydroxylating the phenyl ring versus the propanol (B110389) side chain. |
| Multi-Isotope Labeling (e.g., ²H and ¹³C) | Incorporating more than one type of stable isotope. | Tracing both the carbon skeleton and specific hydrogen atoms to differentiate between core structure metabolism and side-chain modifications. |
| Dynamic Labeling (Pulse-Chase) | A short exposure to the labeled compound followed by an unlabeled version. | Determining the rate of uptake, metabolism, and clearance of 1-Phenoxy-2-propanol (B149627) in cell cultures or in vivo models. fiveable.me |
| Steady-State Labeling | Continuous exposure to the labeled compound to reach equilibrium. | Quantifying the contribution of phenoxypropanol metabolism to central carbon pathways under different physiological conditions. metsol.com |
Integration with Multi-Omics and Systems Biology Approaches
The future of biomedical research lies in the integration of multiple data layers to create a holistic view of biological systems. nih.gov Deuterated phenoxypropanols like 1-Phenoxy-d5-2-propanol are poised to become critical tools in multi-omics and systems biology. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build comprehensive models of how these compounds interact with and influence cellular networks. thermofisher.commdpi.com
A typical multi-omics workflow involving a deuterated tracer could include:
Metabolomics : Using this compound as a tracer to map its metabolic fate. Mass spectrometry would track the appearance of deuterated metabolites, elucidating the biochemical pathways involved. silantes.comnih.gov
Transcriptomics : Analyzing changes in messenger RNA (mRNA) expression in response to the parent compound (1-Phenoxy-2-propanol) to see which genes and pathways are activated or suppressed.
Proteomics : Quantifying changes in protein expression to understand the functional response of the cell, such as the upregulation of specific metabolic enzymes (e.g., cytochrome P450s or conjugating enzymes). nih.gov
Data Integration : Combining these datasets to link genetic regulation with protein function and metabolic activity. nih.gov For example, an observed increase in a specific deuterated metabolite could be correlated with the upregulation of both the gene and the protein of the enzyme responsible for its formation. nih.gov
This integrated approach allows for a shift from observational studies to mechanistic investigations, providing a deeper understanding of a compound's mode of action and its system-wide effects. nih.gov
Advancements in Ultra-Trace Analytical Detection Techniques
The ability to detect and quantify compounds at increasingly lower concentrations is crucial for modern biological and environmental research. enthalpy.com Advancements in analytical instrumentation, particularly in mass spectrometry (MS), are enabling the detection of deuterated compounds and their metabolites at ultra-trace levels (parts per billion or lower). science.govalsglobal.se
Key technological advancements include:
High-Resolution Mass Spectrometry (HRMS) : Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide exceptional mass accuracy. This allows for the confident identification of deuterated metabolites in highly complex biological samples, such as blood or urine, by distinguishing them from thousands of endogenous molecules.
Tandem Mass Spectrometry (MS/MS) : This technique fragments ions within the mass spectrometer to generate a structural fingerprint. For a deuterated metabolite, MS/MS can be used to determine the exact location of the deuterium label on the molecule, providing crucial information for pathway elucidation.
Isotope Ratio Mass Spectrometry (IRMS) : Specialized techniques like gas chromatography-combustion-isotope ratio mass spectrometry (GCC-IRMS) offer extremely high sensitivity for measuring isotopic enrichment. metsol.commetsol.com This enables studies using lower doses of the labeled compound, which is more cost-effective and minimizes potential metabolic perturbations. metsol.com
These ultra-sensitive techniques are essential for pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion (ADME) of a compound over time, where concentrations can drop to vanishingly low levels. metsol.comresearchgate.net
| Detection Technique | Principle | Advantage for Deuterated Phenoxypropanol Analysis |
| High-Resolution MS (HRMS) | Measures mass-to-charge ratio with very high precision. | Unambiguously determines the elemental formula of metabolites, confirming the presence of deuterium. |
| Tandem MS (MS/MS) | Isolates and fragments specific ions for structural analysis. | Pinpoints the location of deuterium atoms on a metabolite, revealing the specific site of metabolic reactions. |
| LC-MS/MS | Combines liquid chromatography separation with MS/MS detection. | Quantifies labeled compounds and their metabolites in complex biological matrices like plasma or urine with high sensitivity and specificity. metsol.com |
| GCC-IRMS | Converts compounds to simple gases (e.g., H₂) before isotopic analysis. | Achieves exceptional precision in measuring deuterium enrichment, allowing for studies with very low tracer doses. metsol.com |
Novel Applications in Mechanistic Chemical Biology and Drug Discovery Research (as a tool)
Deuterated compounds like this compound are powerful tools for elucidating biological mechanisms and accelerating drug discovery. researchgate.net Their utility extends far beyond simple tracing, providing insights into enzyme kinetics, metabolic stability, and drug-target interactions. musechem.comfiveable.me
Key applications in this area include:
Internal Standards for Bioanalysis : this compound serves as an ideal internal standard for the quantification of its non-deuterated counterpart, 1-Phenoxy-2-propanol, in biological samples. pharmaffiliates.comnih.gov Because it is chemically identical but mass-shifted, it co-elutes during chromatography and experiences similar matrix effects, correcting for variations in sample preparation and instrument response, which leads to highly accurate quantification. musechem.com
Metabolic Pathway Elucidation : Tracing the path of the deuterium label from the parent compound into its various metabolites provides a definitive map of its biotransformation. simsonpharma.com This can uncover novel metabolic pathways or identify previously unknown metabolites. creative-proteomics.com For 1-Phenoxy-2-propanol, this could involve tracking O-dealkylation, ring hydroxylation, or conjugation pathways. nih.gov
Probing Enzyme Mechanisms : The deuterium kinetic isotope effect (KIE) is a powerful tool for studying enzyme mechanisms. scispace.com If the cleavage of a C-H bond is the rate-limiting step of an enzymatic reaction, replacing it with a stronger C-D bond will slow the reaction down. By strategically placing deuterium on the phenoxypropanol molecule, researchers can determine which steps in its metabolism are rate-limiting. researchgate.net
Improving Pharmacokinetic Profiles : In drug discovery, deuteration at a site of metabolism can slow down the metabolic breakdown of a drug, potentially increasing its half-life and bioavailability. pharmaffiliates.comwikipedia.org While 1-Phenoxy-2-propanol itself is not a therapeutic drug, studying the metabolic effects of its deuteration provides valuable data and principles that can be applied to structurally related drugs, such as beta-blockers like Propranolol. nih.gov
By serving as precise probes, deuterated phenoxypropanols enable a deeper, more mechanistic understanding of how small molecules are processed in biological systems, which is fundamental to developing safer and more effective medicines. musechem.com
Q & A
Q. How is 1-Phenoxy-d5-2-propanol synthesized, and what analytical techniques confirm its isotopic purity?
- Methodological Answer : Synthesis typically involves substituting hydrogen atoms with deuterium at specific positions (e.g., -d5 denotes five deuterium atoms). A common approach uses deuterated reagents (e.g., D₂O or deuterated alcohols) under controlled catalytic conditions. Isotopic purity is verified via Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., absence of proton signals at deuterated positions) and Mass Spectrometry (MS) to confirm the deuterium enrichment ratio (e.g., m/z shifts consistent with d5 substitution) . Certificates of Analysis (COA) from suppliers often include these data, requiring validation via in-house QC protocols .
Q. What are the key physicochemical properties of this compound critical for experimental design?
- Methodological Answer : Key properties include solubility (polar vs. nonpolar solvents), boiling/melting points, and stability under storage conditions. While specific data for the deuterated form may not be published, researchers can extrapolate from non-deuterated analogs (e.g., 1-Phenoxy-2-propanol, CAS 770-35-4) . For example, solubility tests in water and organic solvents (e.g., ethanol, DMSO) should be conducted empirically. Stability studies under varying temperatures (e.g., -20°C storage recommended for analogs ) and pH conditions are essential to prevent degradation.
Advanced Research Questions
Q. How does deuterium substitution in this compound influence its reaction kinetics compared to the non-deuterated analog?
- Methodological Answer : The kinetic isotope effect (KIE) must be evaluated via comparative studies. For instance, reaction rates in esterification or etherification processes can be measured using HPLC or GC-MS to track substrate consumption. Deuterium’s greater mass may slow reaction rates (e.g., C-D bond cleavage vs. C-H), particularly in acid-catalyzed reactions. Computational modeling (e.g., DFT calculations) can further predict isotopic effects on transition states .
Q. What strategies optimize the use of this compound as an internal standard in mass spectrometry-based quantification?
- Methodological Answer : To minimize matrix effects, ensure the deuterated standard co-elutes with the target analyte. Use stable isotope dilution assays (SIDA) by spiking known concentrations into samples prior to extraction. Validate method accuracy via calibration curves (R² > 0.99) and precision tests (RSD < 10%). Cross-check against non-deuterated standards to confirm absence of interference .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR/MS) for this compound?
- Methodological Answer : Contradictions may arise from incomplete deuteration or isotopic scrambling. Perform high-resolution MS to identify isotopic clusters and 2D NMR (e.g., HSQC, HMBC) to map deuterium positions. Compare results with synthetic intermediates (e.g., partially deuterated precursors) to trace inconsistencies. Collaborate with suppliers to verify batch-specific COA data .
Experimental Design Considerations
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow general guidelines for phenoxy compounds: use chemical-resistant gloves (e.g., nitrile, EN 374-certified), eye protection, and fume hoods to minimize inhalation risks . Store in airtight containers at -20°C to prevent isotopic exchange with atmospheric moisture . Monitor waste disposal to avoid environmental contamination, as deuterated compounds may persist in ecosystems .
Data Interpretation and Validation
Q. How can isotopic impurities in this compound impact metabolic tracing studies?
- Methodological Answer : Trace non-deuterated impurities (<1%) can skew results in tracer experiments. Conduct LC-MS/MS with MRM (multiple reaction monitoring) to detect low-abundance non-deuterated species. Use correction factors in data analysis to account for isotopic impurities, validated via spike-and-recovery experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
